N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group attached to a thioacetamide moiety, which is further connected to a pyrimidine ring substituted with a piperidine group. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting an appropriate thioester with an amine.
Benzylation: The final step involves the benzylation of the thioacetamide intermediate using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the pyrimidine or benzyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Substituted pyrimidines, benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown significant anticancer activity.
Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives are multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Biological Activity
N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 345.46 g/mol
- CAS Number : Not specified in the sources.
Structure
The compound contains a benzyl group, a piperidine ring, and a pyrimidine moiety linked by a sulfanyl group. This unique structure may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) :
- The compound has been investigated for its ability to inhibit PTPs, which play crucial roles in cellular signaling pathways related to insulin resistance and glucose metabolism. For instance, it demonstrated significant inhibitory activity against PTP1B, which is involved in insulin signaling pathways .
- Anti-inflammatory Properties :
- Antitumor Activity :
Case Study 1: Insulin Sensitivity Improvement
A study evaluated the effects of this compound on insulin sensitivity in diabetic rodent models. The findings revealed that treatment with this compound improved glucose tolerance and restored normal insulin levels while modulating the expression of genes involved in insulin signaling (IRS 1-2, PI3K) .
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The compound's mechanism was linked to its ability to induce apoptosis and inhibit cell migration .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
N-benzyl-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-17(19-12-15-7-3-1-4-8-15)13-24-18-11-16(20-14-21-18)22-9-5-2-6-10-22/h1,3-4,7-8,11,14H,2,5-6,9-10,12-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMIQUZPHFYOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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